molecular formula C10H10ClIO2 B8719431 Ethyl 2-(3-chloro-2-iodophenyl)acetate

Ethyl 2-(3-chloro-2-iodophenyl)acetate

Cat. No.: B8719431
M. Wt: 324.54 g/mol
InChI Key: BUTWACVXLKFDSY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-iodophenyl)acetate is an organic ester featuring a phenyl ring substituted with chlorine at the 3-position and iodine at the 2-position, linked to an ethyl acetate moiety. This compound belongs to a class of halogenated aromatic esters, where the electronic and steric properties are influenced by the positions and types of halogens.

Properties

Molecular Formula

C10H10ClIO2

Molecular Weight

324.54 g/mol

IUPAC Name

ethyl 2-(3-chloro-2-iodophenyl)acetate

InChI

InChI=1S/C10H10ClIO2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3

InChI Key

BUTWACVXLKFDSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique 3-chloro-2-iodo substitution pattern distinguishes it from other halogenated phenylacetates. Key analogues include:

Table 1: Structural and Molecular Comparison
Compound Name CAS Registry No. Molecular Formula Substituents Similarity Score*
Ethyl 2-(3-chloro-2-iodophenyl)acetate - C₁₀H₁₀ClIO₂ 3-Cl, 2-I -
Ethyl 2-(3-chlorophenyl)acetate 40061-54-9 C₁₀H₁₁ClO₂ 3-Cl 0.87
Ethyl 2-(2-chlorophenyl)acetate 200214-60-4 C₁₀H₁₁ClO₂ 2-Cl 0.84
Ethyl 2-(3,5-dichlorophenyl)acetate 52449-43-1 C₁₀H₁₀Cl₂O₂ 3,5-diCl 0.84
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate - C₁₉H₁₇ClN₂O₂ 4-Cl (imidazole derivative) -


*Similarity scores (0–1) are derived from structural overlap analyses; higher scores indicate closer resemblance .

  • Substituent Position: The 2-iodo group in the target compound introduces significant steric bulk compared to smaller halogens (e.g., chlorine). This may reduce rotational freedom and influence intermolecular interactions in crystallographic packing .
  • Electronic Effects: The iodine atom’s polarizability may increase van der Waals interactions, affecting solubility and melting points relative to purely chlorinated analogues. Dichloro-substituted derivatives (e.g., Ethyl 2-(3,5-dichlorophenyl)acetate) exhibit stronger electron-withdrawing effects, which could enhance stability but reduce solubility in nonpolar solvents .

Crystallographic and Analytical Considerations

  • Crystallography Tools: Structural analysis of halogenated esters often employs programs like SHELX and ORTEP-3 , which are critical for determining bond lengths and angles influenced by halogens.

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